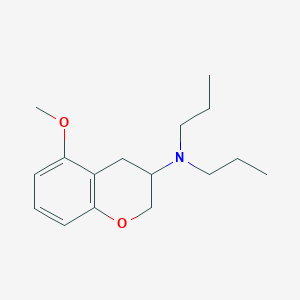
5-Methoxy-3-(di-n-propylamino)chroman
Overview
Description
(5-Methoxy-chroman-3-yl)-dipropyl-amine: is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has been investigated for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-chroman-3-yl)-dipropyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-chroman.
Amine Introduction: The chroman derivative is then reacted with dipropylamine under specific conditions to introduce the amine group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methoxy-chroman-3-yl)-dipropyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Ligand Binding Studies: (5-Methoxy-chroman-3-yl)-dipropyl-amine has been used in studies to understand its binding affinity to various receptors, such as the 5-hydroxytryptamine 1A receptor.
Biology:
Neuropharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin receptors.
Medicine:
Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry:
Chemical Intermediates: It may serve as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds:
- (5-Ethoxy-chroman-3-yl)-dipropyl-amine
- (5-Methoxy-chroman-3-yl)-diethyl-amine
Comparison:
- Binding Affinity: (5-Methoxy-chroman-3-yl)-dipropyl-amine may exhibit different binding affinities compared to its analogs, influencing its pharmacological profile.
- Chemical Properties: Variations in the alkyl groups (e.g., ethyl vs. propyl) can affect the compound’s solubility, stability, and reactivity.
Conclusion
(5-Methoxy-chroman-3-yl)-dipropyl-amine is a compound of significant interest in various fields of scientific research. Its synthesis, chemical reactions, and potential applications in medicine and industry make it a valuable subject of study. Ongoing research continues to uncover its unique properties and potential therapeutic benefits.
If you have any more questions or need further details, feel free to ask!
Properties
| 110927-00-9 | |
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |
InChI Key |
GOWYIQOIWRLZLO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
synonyms |
5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

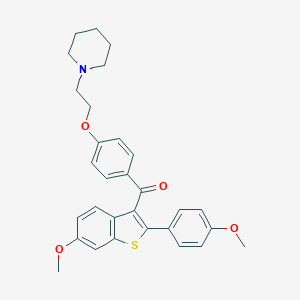

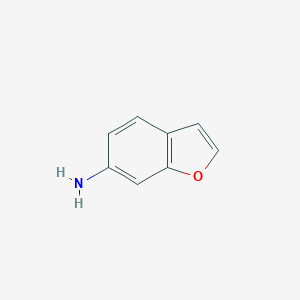
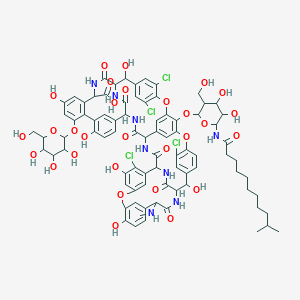
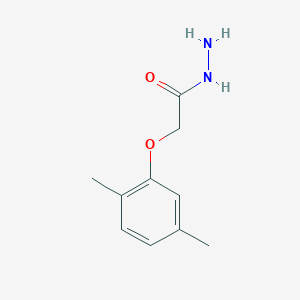

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

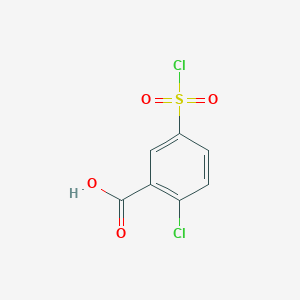
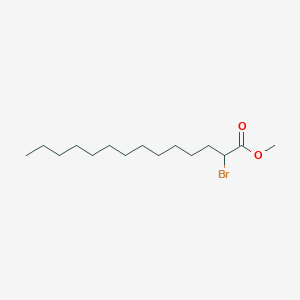
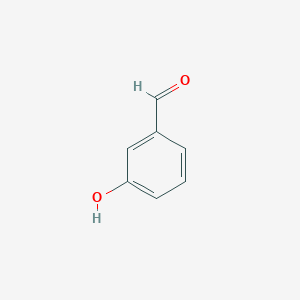
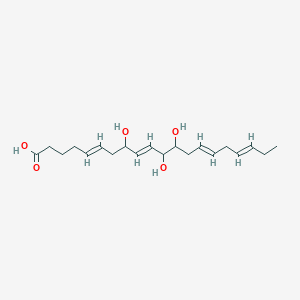

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
